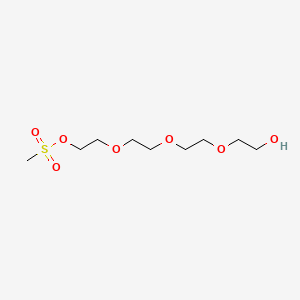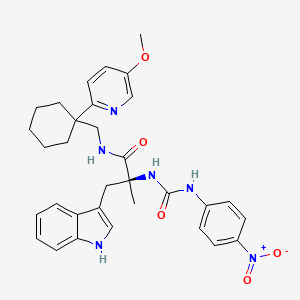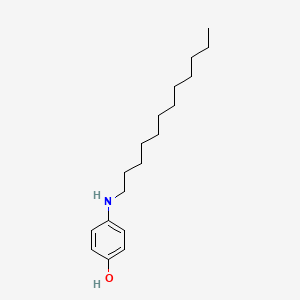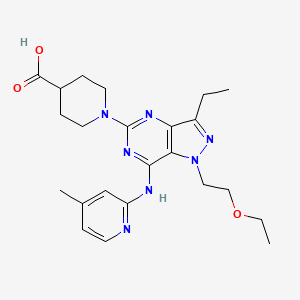
11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol
Vue d'ensemble
Description
“11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol” is also known as “2-(2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy)ethyl methanesulfonate” and has the molecular formula C9H20O7S . It is also referred to as PEG5-Ms . The molecular weight of this compound is 272.32 g/mol .
Molecular Structure Analysis
The InChI representation of the molecule is InChI=1S/C9H20O7S/c1-17(11,12)16-9-8-15-7-6-14-5-4-13-3-2-10/h10H,2-9H2,1H3 . The Canonical SMILES representation is CS(=O)(=O)OCCOCCOCCOCCO .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 272.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 12 . The topological polar surface area is 99.7 Ų . The exact mass and monoisotopic mass of the compound are 272.09297415 g/mol .
Applications De Recherche Scientifique
Chromatography and Analytical Methods
PEG5-Ms has been used as a mobile phase modifier in capillary electrophoresis (CE) as well as ion exchange, size exclusion, and hydrophobic interaction liquid chromatography (LC) methods . In the presence of PEG5-Ms, LC retention of macromolecules is altered and stability of their structure is maintained .
Bifunctional Linker in Click Chemistry
Propargyl-PEG5-Ms, a variant of PEG5-Ms, acts as a bifunctional linker. It possesses a propargyl group reactive towards azides in copper (I) click chemistry to form stable triazoles with the target compound. It also has a mesyl group which is a good leaving group for nucleophilic reactions .
Separation Science
In separation science, PEG5-Ms has been utilized as diluents, precipitating agents, extraction solvents, stationary phases, or mobile phase modifiers .
Proteomics Research
1-METHANESULFONYL-11-HYDROXY-3,6,9-TRIOXAUNDECANE is a biochemical used in proteomics research .
Synthesis of PROTACs
PEG4-Ms, a related compound, is a polyethylene glycol (PEG)-based PROTAC linker. It can be used in the synthesis of a series of PROTACs .
Radiosynthesis in Medical Imaging
The compound has been used in the one-step radiosynthesis of the MCTs imaging agent [18F]FACH by aliphatic 18F-labelling of a methylsulfonate precursor containing an unprotected carboxylic acid group .
Mécanisme D'action
Target of Action
PEG5-Ms, also known as 11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol or 1-METHANESULFONYL-11-HYDROXY-3,6,9-TRIOXAUNDECANE, is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The primary targets of PEG5-Ms are the proteins that are intended to be degraded by the PROTACs or targeted by the ADCs .
Mode of Action
In the context of PROTACs, PEG5-Ms serves as a linker molecule that connects a ligand for an E3 ubiquitin ligase and a ligand for the target protein . This allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . In the context of ADCs, PEG5-Ms is a cleavable linker used to attach a cytotoxic drug to an antibody .
Biochemical Pathways
The biochemical pathways affected by PEG5-Ms are primarily those involved in protein degradation and antibody-target interactions . The exact pathways would depend on the specific proteins targeted by the PROTAC or ADC.
Pharmacokinetics
The presence of peg5-ms in these molecules can enhance their water solubility , which could potentially improve their bioavailability.
Result of Action
The result of PEG5-Ms’s action is the selective degradation of target proteins (in the case of PROTACs) or the targeted delivery of cytotoxic drugs (in the case of ADCs) . This can lead to various molecular and cellular effects, depending on the specific proteins targeted.
Action Environment
The action of PEG5-Ms, as part of a PROTAC or ADC, can be influenced by various environmental factors. For instance, the presence of PEG5-Ms can increase the water solubility of these molecules , which could potentially enhance their stability and efficacy in aqueous environments.
Propriétés
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O7S/c1-17(11,12)16-9-8-15-7-6-14-5-4-13-3-2-10/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKREPSOVRTYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402451 | |
| Record name | 11-{(methylsulfonyl)oxy}-3,6,9-trioxaundecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy)ethyl methanesulfonate | |
CAS RN |
65883-12-7 | |
| Record name | 11-{(methylsulfonyl)oxy}-3,6,9-trioxaundecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)
![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)
![(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679125.png)
![1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea](/img/structure/B1679126.png)

![N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide](/img/structure/B1679130.png)


![4-(2,6-dichlorophenyl)-9-hydroxy-6-(3-(methylamino)propyl)pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione](/img/structure/B1679135.png)

![2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide](/img/no-structure.png)


